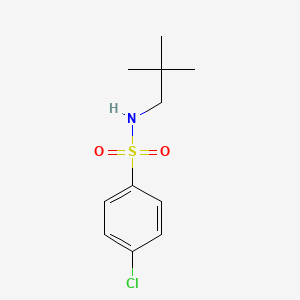
10-octyl-10H-phenothiazine 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-OCTYL-10H-5LAMBDA4-PHENOTHIAZIN-5-ONE is a derivative of phenothiazine, a well-known S, N heterocyclic molecule. Phenothiazine and its derivatives are highly versatile building blocks used in various research areas due to their intriguing chemical and physical properties . This compound is particularly notable for its extended conjugation length, which enhances its photophysical and redox properties .
Preparation Methods
The synthesis of 10-OCTYL-10H-5LAMBDA4-PHENOTHIAZIN-5-ONE typically involves a series of chemical reactions. One common method is the C-N coupling reaction, where the phenothiazine ring is modified with octyl groups . This reaction is often catalyzed by palladium and involves the use of triflates and tert-butylaniline . The reaction conditions are generally mild, and the process can be carried out at room temperature .
Chemical Reactions Analysis
10-OCTYL-10H-5LAMBDA4-PHENOTHIAZIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenothiazin-5-ium derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Electrophilic substitutions, such as halogenation, are typical reactions for this compound.
Coupling Reactions: It can participate in C-N and C-H/C-H cross-couplings.
Common reagents used in these reactions include palladium catalysts, triflates, and tert-butylaniline . The major products formed depend on the specific reaction conditions but often include various phenothiazine derivatives .
Scientific Research Applications
10-OCTYL-10H-5LAMBDA4-PHENOTHIAZIN-5-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-OCTYL-10H-5LAMBDA4-PHENOTHIAZIN-5-ONE involves its redox properties. The compound exhibits reversible redox behavior, which is crucial for its function as a photoredox catalyst . It can efficiently catalyze oxidative coupling reactions under visible-light irradiation . The molecular targets and pathways involved include electron-rich nitrogen and sulfur atoms, which facilitate various chemical transformations .
Comparison with Similar Compounds
10-OCTYL-10H-5LAMBDA4-PHENOTHIAZIN-5-ONE is unique due to its extended conjugation length, which enhances its photophysical properties compared to conventional phenothiazine . Similar compounds include:
10-HEXYL-10H-PHENOTHIAZIN-5-ONE: Another phenothiazine derivative with a shorter alkyl chain.
10-PYREN-1-YL-10H-PHENOTHIAZINE: A phenothiazine derivative with a pyrene group.
These compounds share similar chemical properties but differ in their specific applications and efficiencies.
Properties
Molecular Formula |
C20H25NOS |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
10-octylphenothiazine 5-oxide |
InChI |
InChI=1S/C20H25NOS/c1-2-3-4-5-6-11-16-21-17-12-7-9-14-19(17)23(22)20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3 |
InChI Key |
JPKWDXNWGGPWEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11190402.png)
![4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11190404.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11190411.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11190419.png)
![4,7-Dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11190426.png)
![3-(4-chlorophenyl)-2-ethyl-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11190436.png)
![N-(4-methoxybenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11190442.png)

![1-(2-Methylphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-2-carboxamide](/img/structure/B11190444.png)
![N-(4-phenoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11190456.png)
![3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(2,4-dimethoxyphenyl)cyclohex-2-en-1-one](/img/structure/B11190462.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B11190464.png)
![9-phenyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11190467.png)
![4H-1,3-Benzothiazin-4-one, 2-[(tetrahydro-2H-imidazol-2-yliden)amino]-](/img/structure/B11190477.png)
